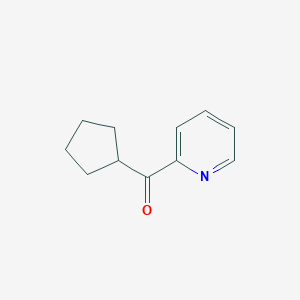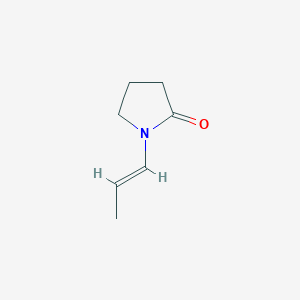
1-(1-Propenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Propenyl)pyrrolidin-2-one, also known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that has been widely used in scientific research. It belongs to the class of cathinone derivatives, which are structurally similar to amphetamines and cocaine. α-PPP has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.
Mécanisme D'action
The exact mechanism of action of α-PPP is still being studied, but it is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of α-PPP include increased heart rate, blood pressure, and body temperature. It can also cause dilated pupils, decreased appetite, and increased alertness. In high doses, it can lead to hallucinations, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using α-PPP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the effects of stimulant drugs on the central nervous system. However, one limitation is that it can be toxic in high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research related to α-PPP. One area of interest is the development of new cathinone derivatives with improved safety profiles and therapeutic potential. Another area of interest is the study of the long-term effects of α-PPP on the brain and behavior, particularly in relation to addiction and drug abuse. Additionally, there is a need for more research on the biochemical and physiological effects of α-PPP, as well as its interactions with other drugs and medications.
Méthodes De Synthèse
The synthesis of α-PPP involves the reaction of propiophenone with ammonium acetate and acetic anhydride. This reaction produces α-PPP as a white crystalline powder, which is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of amphetamines and cocaine, and it can increase the release of dopamine and norepinephrine in the brain. This makes it a useful tool for studying the mechanisms of addiction and drug abuse.
Propriétés
Numéro CAS |
140165-83-9 |
|---|---|
Nom du produit |
1-(1-Propenyl)pyrrolidin-2-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-[(E)-prop-1-enyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2,5H,3-4,6H2,1H3/b5-2+ |
Clé InChI |
BFYSJBXFEVRVII-GORDUTHDSA-N |
SMILES isomérique |
C/C=C/N1CCCC1=O |
SMILES |
CC=CN1CCCC1=O |
SMILES canonique |
CC=CN1CCCC1=O |
Synonymes |
2-Pyrrolidinone,1-(1E)-1-propenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



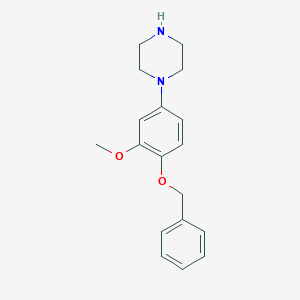
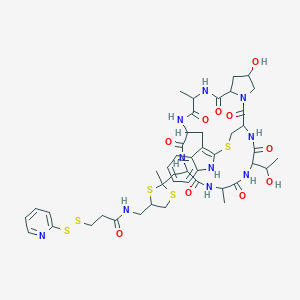
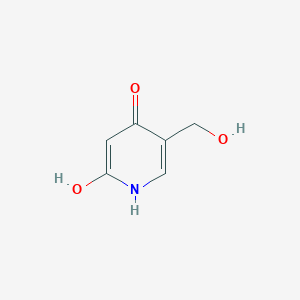
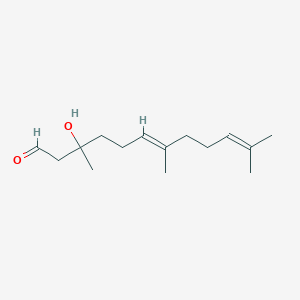
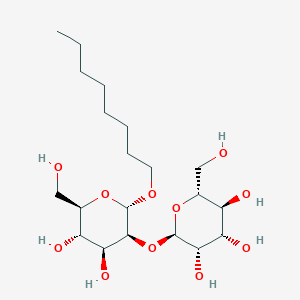
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
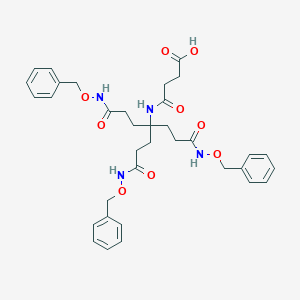
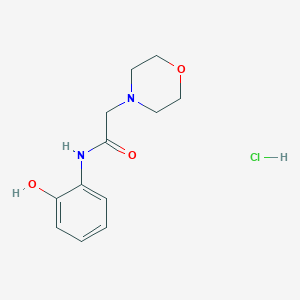
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
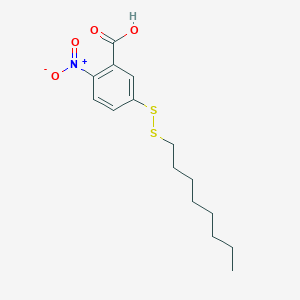
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
